![molecular formula C17H29ClN2O B1426422 N,N-Diethyl-3-[2-(3-piperidinyl)ethoxy]aniline hydrochloride CAS No. 1220031-13-9](/img/structure/B1426422.png)
N,N-Diethyl-3-[2-(3-piperidinyl)ethoxy]aniline hydrochloride
Overview
Description
Scientific Research Applications
Pharmaceutical Drug Design
This compound, due to its piperidine core, is a valuable synthetic building block in pharmaceutical drug design. Piperidine derivatives are present in more than twenty classes of pharmaceuticals . The structure of N,N-Diethyl-3-(2-(piperidin-3-yl)ethoxy)aniline hydrochloride allows for the potential development of new therapeutic agents, particularly due to its ability to interact with various biological targets through its piperidine moiety.
Synthesis of Biologically Active Molecules
The piperidine ring is a common feature in biologically active molecules. The compound could be used in the synthesis of complex natural products or pharmacologically active molecules. Its structure is conducive to further functionalization, which is a critical step in the development of molecules with desired biological activity .
Material Science
Piperidine derivatives have applications in material science, particularly in the development of organic conductors, semiconductors, and photovoltaic cells. The unique structure of N,N-Diethyl-3-(2-(piperidin-3-yl)ethoxy)aniline hydrochloride could be explored for creating molecular wires, organic light-emitting diodes (LEDs), and other electronic materials .
Organic Chemistry Research
In organic chemistry, this compound can be used as a substrate for various chemical reactions, including cyclization, cycloaddition, and multicomponent reactions. These reactions are fundamental in creating a diverse array of organic compounds, and the piperidine ring often plays a crucial role in these transformations .
Development of Agrochemicals
The structural versatility of piperidine derivatives makes them suitable candidates for the development of new agrochemicals. Their ability to exhibit a range of biological activities can be harnessed to create compounds that can act as pesticides, herbicides, or fungicides .
Neurological Research
Piperidine derivatives are known to cross the blood-brain barrier, making them of particular interest in the development of drugs targeting the central nervous system. This compound could be used in the synthesis of potential treatments for neurological disorders .
Catalysis
The piperidine moiety can act as a ligand in catalytic systems, potentially improving the efficiency of various chemical reactions. Research into the catalytic applications of piperidine derivatives, including N,N-Diethyl-3-(2-(piperidin-3-yl)ethoxy)aniline hydrochloride , is an area of ongoing exploration .
Imaging Agents
Due to its potential for chemical modification, this compound could be used in the development of imaging agents for medical diagnostics. By attaching radioisotopes or fluorescent groups to the piperidine ring, it could be used to visualize biological processes in vivo .
Mechanism of Action
properties
IUPAC Name |
N,N-diethyl-3-(2-piperidin-3-ylethoxy)aniline;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N2O.ClH/c1-3-19(4-2)16-8-5-9-17(13-16)20-12-10-15-7-6-11-18-14-15;/h5,8-9,13,15,18H,3-4,6-7,10-12,14H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPJNTPLMBDWIIW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC(=CC=C1)OCCC2CCCNC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H29ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-Diethyl-3-[2-(3-piperidinyl)ethoxy]aniline hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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